REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH2:11][O:12][CH2:13][CH2:14][O:15]C(=O)C1C=CC=CC=1.[NH3:24]>CO>[OH:15][CH2:14][CH2:13][O:12][CH2:11][N:6]1[CH:5]=[N:4][C:3]2[C:7]1=[N:8][CH:9]=[N:10][C:2]=2[NH2:24]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was removed from the bomb
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure at 50° C
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated first with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying, with chloroform
|
Type
|
CUSTOM
|
Details
|
the aqueous triturate
|
Type
|
EXTRACTION
|
Details
|
was extracted several times with chloroform
|
Type
|
ADDITION
|
Details
|
The aqueous extracts were treated with a strongly basic ion exchange resin
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
OCCOCN1C2=NC=NC(=C2N=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |